3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Description
3-Chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-chlorobenzamide moiety at position 3.
Properties
Molecular Formula |
C17H14ClN3O3S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-7-6-10(9-14(13)24-2)15-19-17(25-21-15)20-16(22)11-4-3-5-12(18)8-11/h3-9H,1-2H3,(H,19,20,21,22) |
InChI Key |
PLTSHENZDSDWGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides serve as precursors for thiadiazole formation. For example, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was synthesized via cyclization of 2-chlorobenzoyl isothiocyanate with cyanoacetohydrazide in glacial acetic acid. Analogously, the target compound’s thiadiazole core could be formed by cyclizing a 3,4-dimethoxyphenyl-substituted thiosemicarbazide.
Key reaction conditions :
-
Reagents : Thiosemicarbazide derivatives, carbon disulfide, or acyl chlorides.
-
Solvents : Acetonitrile, glacial acetic acid.
-
Temperature : Reflux (100–120°C).
Acylation of 2-Amino-1,2,4-Thiadiazole Intermediates
The final step often involves coupling a benzamide group to the thiadiazole amine. For instance, 2-chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide was synthesized by reacting 2-amino-5-dehydroabietyl-1,3,4-thiadiazole with o-chlorobenzoyl chloride in methylene chloride.
Optimization parameters :
-
Base : Triethylamine or pyridine to scavenge HCl.
-
Stoichiometry : 1:1 molar ratio of amine to acyl chloride.
Stepwise Synthesis of 3-Chloro-N-[3-(3,4-Dimethoxyphenyl)-1,2,4-Thiadiazol-5-yl]benzamide
Synthesis of 3,4-Dimethoxyphenyl Thiosemicarbazide
A 3,4-dimethoxyphenyl-substituted thiosemicarbazide is synthesized by reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol under acidic conditions.
Reaction equation :
Cyclization to Thiadiazole
The thiosemicarbazide undergoes cyclization in the presence of carbon disulfide and iodine, forming the 1,2,4-thiadiazole ring.
Conditions :
Acylation with 3-Chloro-4-Methoxybenzoyl Chloride
The 5-amino group of the thiadiazole intermediate is acylated with 3-chloro-4-methoxybenzoyl chloride:
Procedure :
-
Dissolve 5-amino-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole (1 equiv) in dry dichloromethane.
-
Add triethylamine (1.2 equiv) as a base.
-
Slowly add 3-chloro-4-methoxybenzoyl chloride (1.1 equiv) at 0–5°C.
-
Stir at room temperature for 12 hours.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yield : 68–75% (estimated from similar acylation reactions).
Analytical Characterization
Spectroscopic Data
Purity Optimization
Recrystallization from toluene improves purity to >98% (HPLC).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent Selection
-
Preferred solvents : Dichloromethane (acylation), acetonitrile (cyclization).
-
Alternatives : Ethyl acetate (lower toxicity).
Cost Efficiency
-
3,4-Dimethoxybenzaldehyde: $120–150/kg (bulk pricing).
-
3-Chloro-4-methoxybenzoyl chloride: $800–1000/kg.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized thiadiazole derivatives, while substitution reactions can produce a range of substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of compounds containing the thiadiazole moiety. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown promising antibacterial and antifungal activities against various pathogens. These compounds were evaluated for their Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like streptomycin and fluconazole .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32.6 | Staphylococcus aureus |
| Compound B | 47.5 | Escherichia coli |
| Compound C | 25.0 | Aspergillus fumigatus |
Anticancer Potential
The anticancer activity of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has been explored in various studies. Compounds with similar structures have been evaluated against human cancer cell lines, such as MCF7 (breast cancer). These studies utilized assays like Sulforhodamine B to assess cytotoxicity and cell proliferation inhibition .
Case Study: Anticancer Activity Assessment
In a study focusing on the anticancer properties of thiadiazole derivatives, several compounds were synthesized and tested against MCF7 cells. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins. This computational approach provides insights into how structural modifications can enhance activity and selectivity for specific biological targets .
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| Compound A | Protein Kinase X | -9.5 |
| Compound B | DNA Polymerase Y | -8.7 |
| Compound C | Topoisomerase II | -10.1 |
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Modifications
Oxadiazole vs. Thiadiazole Derivatives
- 4-Chloro-N-(4-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide () :
Replacing the thiadiazole with an oxadiazole alters electronic properties. The oxadiazole’s higher electronegativity may reduce electron density at the amide carbonyl, as seen in IR shifts (1678 cm⁻¹ vs. 1647 cm⁻¹ in thiadiazole analogues) . - Nitazoxanide Derivatives () :
Thiazole-based cores (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibit distinct hydrogen-bonding patterns due to nitrogen positioning, influencing enzyme inhibition (e.g., PFOR enzyme targeting) .
Thiadiazol-2-ylidene Systems ()
Compounds like N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide feature a conjugated acryloyl group, introducing planar geometry and extended π-systems. This enhances UV-Vis absorption (λmax shifts) and may improve binding to hydrophobic enzyme pockets .
Substituent Effects
Aromatic Substituents
- 3,4-Dimethoxyphenyl Group :
Present in the target compound and analogues (e.g., ), this group enhances solubility via methoxy oxygen lone pairs. However, steric bulk may reduce membrane permeability compared to smaller substituents like methyl () or chloro () . - Chlorine Positioning :
The 3-chloro substituent on the benzamide (target compound) contrasts with 4-chloro analogues (). Meta substitution may hinder rotational freedom, affecting conformational stability .
Functional Group Additions
- Glucokinase Activator Derivatives (): Complex substituents (e.g., azetidinecarbonyl, hydroxy-methylethoxy) in 3-[4-(azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide highlight the role of bulky groups in modulating enzyme activation, suggesting the target compound’s simpler structure may lack such specificity .
Spectroscopic and Physicochemical Properties
Biological Activity
3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound, including the presence of a thiadiazole ring and a benzamide moiety, contribute to its pharmacological properties.
Chemical Structure
The molecular formula of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is C18H14ClN5O3S. The compound features a chloro substituent on the benzene ring and a 3,4-dimethoxyphenyl group attached to the thiadiazole ring.
Antimicrobial Properties
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with similar structures have been effective against both Gram-positive and Gram-negative bacteria. Notably:
- Staphylococcus aureus and Escherichia coli are common targets for these compounds.
- A study reported that certain thiadiazole derivatives showed a zone of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Compounds containing the thiadiazole ring have shown cytotoxic effects against several cancer cell lines:
- Breast cancer and lung carcinoma cell lines have been particularly responsive to these compounds.
- Structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can significantly enhance biological activity .
Synthesis and Evaluation
A study synthesized various thiadiazole derivatives and evaluated their biological activity. The research highlighted that compounds with specific substitutions exhibited potent antibacterial and antifungal activities. For example:
- Compounds A2 and B2 demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Cytotoxicity Testing
In another investigation, the cytotoxic effects of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide were assessed using several cancer cell lines. The results indicated that this compound could inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 12.5 |
| Lung Carcinoma (A549) | 15.0 |
| Colon Cancer (HCT116) | 10.0 |
These findings suggest a promising avenue for further drug development targeting specific cancers .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-chloro-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide to ensure high yield and purity?
- Methodological Answer : The synthesis of benzamide derivatives with heterocyclic moieties (e.g., thiadiazole or oxadiazole) requires careful optimization of:
- Reaction conditions : Temperature (e.g., reflux vs. room temperature), solvent choice (polar aprotic solvents like DMF or dichloromethane), and reaction time (4–24 hours) .
- Protecting groups : Use of acetic acid or triethylamine to control side reactions during cyclocondensation or amide coupling .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the pure product .
Q. How can researchers characterize the structural integrity of this compound using analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions, such as the 3,4-dimethoxyphenyl group and benzamide linkage. Look for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) .
- IR Spectroscopy : Peaks at ~1678 cm (amide C=O stretch) and ~1250 cm (C-O-C in dimethoxy groups) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H] ~441 m/z for related analogs) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., triple-negative breast cancer) to assess IC values. Include positive controls like doxorubicin .
- Enzyme Inhibition : Fluorometric assays targeting kinases or metabolic enzymes (e.g., MAP kinase) to evaluate binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?
- Methodological Answer :
- Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole moieties to assess changes in bioactivity .
- Substituent Variation : Systematically alter the chloro and methoxy groups on the phenyl rings to optimize steric/electronic effects .
- Pharmacokinetic Profiling : Use logP calculations (e.g., via HPLC) and metabolic stability assays in liver microsomes to guide lead optimization .
Q. What experimental strategies resolve contradictory data in biological activity across studies?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-Response Curves : Use 8–10 concentration points to ensure accurate IC determination and exclude false positives from solvent toxicity .
- Orthogonal Validation : Confirm antimicrobial activity with time-kill kinetics or biofilm inhibition assays if initial MIC data is inconsistent .
Q. How can computational modeling predict interactions between this compound and target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., MAP kinase or PFOR) based on crystal structures (PDB IDs) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and identify critical hydrogen bonds (e.g., N–H⋯O interactions) .
Q. What are the stability challenges for this compound under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) via HPLC monitoring. Methoxy groups may enhance stability compared to nitro derivatives .
- Light/Temperature Sensitivity : Store samples in amber vials at –20°C and assess degradation products by LC-MS after 30-day exposure .
Q. How can metabolic pathways be elucidated for this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via UPLC-QTOF .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
